molecular formula C9H12N2O2 B12963748 3-(1-Amino-2-hydroxyethyl)benzamide

3-(1-Amino-2-hydroxyethyl)benzamide

Cat. No.: B12963748
M. Wt: 180.20 g/mol
InChI Key: FBKZFTUPNDXYEW-UHFFFAOYSA-N
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Description

3-(1-Amino-2-hydroxyethyl)benzamide is an organic compound with the molecular formula C9H12N2O2 It is a benzamide derivative, characterized by the presence of an amino group and a hydroxyethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-hydroxyethyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, and highly efficient.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-hydroxyethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamide derivatives.

Scientific Research Applications

3-(1-Amino-2-hydroxyethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Amino-2-hydroxyethyl)benzamide is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-(1-amino-2-hydroxyethyl)benzamide

InChI

InChI=1S/C9H12N2O2/c10-8(5-12)6-2-1-3-7(4-6)9(11)13/h1-4,8,12H,5,10H2,(H2,11,13)

InChI Key

FBKZFTUPNDXYEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C(CO)N

Origin of Product

United States

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